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Compound of Interest

Compound Name:
4-(Bromoacetyl)pyridine

hydrobromide

Cat. No.: B1272946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic

data for 4-(Bromoacetyl)pyridine hydrobromide (CAS No: 5349-17-7), a key reagent and

intermediate in pharmaceutical synthesis.[1] Due to the limited availability of a complete,

publicly accessible dataset, this guide presents a combination of expected and predicted

spectroscopic values based on established chemical principles and data from analogous

structures. It includes detailed, generalized protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended to serve as a

practical reference for laboratory professionals.

Chemical and Physical Properties
4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.[1] It is a

derivative of 4-acetylpyridine and serves as an important intermediate in organic synthesis,

particularly in medicinal chemistry for introducing the pyridinoylmethyl moiety.[1]
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Property Value Reference

CAS Number 5349-17-7 [1]

Molecular Formula C₇H₇Br₂NO [1]

Molecular Weight 280.94 g/mol [1]

Physical Form White to off-white powder/solid [1]

Melting Point 194-195 °C [1]

Solubility Soluble in water [2]

Spectroscopic Data Presentation
The following tables summarize the predicted and expected spectroscopic data for 4-
(Bromoacetyl)pyridine hydrobromide. This data is derived from foundational spectroscopic

principles and analysis of its chemical structure, as verified experimental peak lists are not

readily available in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or D₂O due to

the compound's salt nature and solubility.

Table 1: Predicted ¹H NMR Data for 4-(Bromoacetyl)pyridine Hydrobromide (Solvent:

DMSO-d₆, Reference: TMS at 0.00 ppm)
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Notes

~12.0 - 14.0 Broad Singlet 1H N-H

Pyridinium

proton. Position

is variable and

may exchange

with D₂O.

~8.90 Doublet 2H H-2, H-6

Protons ortho to

the protonated

nitrogen atom,

deshielded.

~8.15 Doublet 2H H-3, H-5

Protons meta to

the protonated

nitrogen atom.

~4.95 Singlet 2H -CH₂Br

Methylene

protons adjacent

to carbonyl and

bromine,

deshielded.

Table 2: Predicted ¹³C NMR Data for 4-(Bromoacetyl)pyridine Hydrobromide (Solvent:

DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm)
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Predicted Chemical Shift
(δ, ppm)

Assignment Notes

~191.5 C=O
Carbonyl carbon, significantly

deshielded.

~151.0 C-2, C-6 Carbons ortho to the nitrogen.

~142.0 C-4
Carbon bearing the acetyl

group.

~127.5 C-3, C-5 Carbons meta to the nitrogen.

~33.0 -CH₂Br
Methylene carbon attached to

bromine.

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 4-(Bromoacetyl)pyridine Hydrobromide (Sample

Preparation: KBr Pellet or Nujol Mull)

Expected Wavenumber
(cm⁻¹)

Intensity
Functional Group
Vibration

3100 - 3000 Medium Aromatic C-H Stretch

2900 - 2700 Broad, Medium N⁺-H Stretch (Pyridinium)

~1710 Strong C=O Stretch (α-Halo Ketone)

~1610, ~1540, ~1480 Medium-Strong
C=C and C=N Ring Stretching

(Pyridinium)

~1445 Medium CH₂ Scissoring

~1200 Medium C-N Stretch

700 - 600 Strong C-Br Stretch

Mass Spectrometry (MS)
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Note: Mass spectra are typically obtained for the free base, 2-bromo-1-(pyridin-4-yl)ethanone

(MW: 200.02 g/mol ), after loss of HBr in the ion source. The presence of one bromine atom

(isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) in the free base results in a characteristic M+2 peak of

nearly equal intensity to the molecular ion peak.

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Key Fragments (Ionization Mode: Electron

Ionization - EI)

Predicted m/z
Ion Structure / Fragment
Lost

Notes

201 / 199 [M]⁺ (Free Base: C₇H₆BrNO⁺)

Molecular ion peak. Appears

as a doublet of nearly equal

intensity due to ⁸¹Br and ⁷⁹Br

isotopes.

156
[M - COCH₂Br]⁺ or [C₅H₄N-

CO]⁺

Loss of the bromoacetyl group

is unlikely as a single step.

More likely loss of •Br then

CO. This represents the

pyridinoyl cation.

120 [M - Br]⁺
Loss of a bromine radical from

the molecular ion.

106 [C₅H₄N-CO]⁺ or [C₆H₄N]⁺ Pyridinoyl cation.

78 [C₅H₄N]⁺
Pyridine radical cation from

cleavage of the C-C bond.

Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy Protocol
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Accurately weigh 10-20 mg of 4-(Bromoacetyl)pyridine hydrobromide.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

Instrument Setup & Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct depth

positioning.

Place the sample into the NMR magnet.

Tune and shim the instrument on the sample to achieve optimal magnetic field

homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment would involve

16 to 64 scans.

Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift axis by setting the residual solvent peak to its known value

(e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and

coupling constants.

IR Spectroscopy Protocol (KBr Pellet Method)
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Sample Preparation:

Place approximately 1-2 mg of 4-(Bromoacetyl)pyridine hydrobromide and ~100 mg of

dry, spectroscopic grade Potassium Bromide (KBr) into an agate mortar.

Gently grind the two solids together with an agate pestle for several minutes until a fine,

homogeneous powder is obtained.

Transfer a small amount of the powder into a pellet press die.

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a

thin, transparent or translucent KBr pellet.

Instrument Setup & Acquisition:

Acquire a background spectrum of the empty sample chamber to account for atmospheric

CO₂ and H₂O.

Place the KBr pellet into the sample holder in the spectrometer's beam path.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed.

Identify the wavenumbers of major absorption bands and correlate them to the functional

groups present in the molecule.

Mass Spectrometry Protocol (Direct Infusion ESI)
Sample Preparation:

Prepare a stock solution of 4-(Bromoacetyl)pyridine hydrobromide at approximately 1

mg/mL in a suitable solvent like methanol or acetonitrile/water.
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Create a dilute working solution by taking an aliquot of the stock solution and diluting it

further with the same solvent to a final concentration of 1-10 µg/mL.

If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

Instrument Setup & Acquisition:

Calibrate the mass spectrometer using a standard calibration solution.

Set up the electrospray ionization (ESI) source parameters (e.g., capillary voltage,

nebulizer gas pressure, drying gas flow, and temperature) for positive ion mode.

Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g.,

5-10 µL/min) using a syringe pump.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak(s).

Examine the isotopic pattern to confirm the presence of bromine.

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the

structure of fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel or synthesized chemical compound.
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Workflow for Spectroscopic Characterization

Sample Preparation

Data Acquisition

Data Processing & Analysis

Structural Elucidation

Synthesized Compound
(e.g., 4-(Bromoacetyl)pyridine HBr)

Dissolve in
Deuterated Solvent

Prepare KBr Pellet
or Nujol Mull

Dilute in
Volatile Solvent

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

FT, Phasing, Calibration
(¹H, ¹³C Spectra)

Background Subtraction
(IR Spectrum)

Peak Identification
(Mass Spectrum)

Combine Data:
- Functional Groups (IR)

- Connectivity (NMR)
- Molecular Formula (MS)

Confirm Structure

Click to download full resolution via product page

Caption: Logical workflow for chemical structure confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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